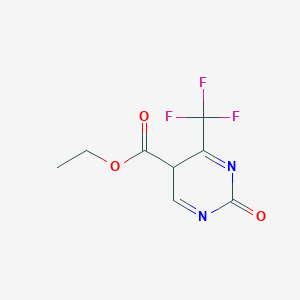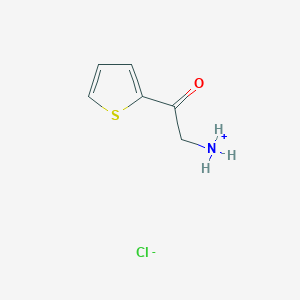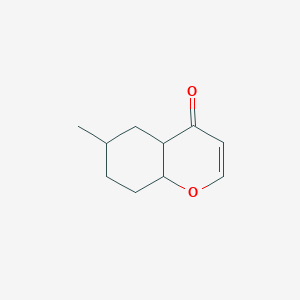
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione, also known as 3,7-Dimethylxanthine-d6, is a deuterated derivative of theobromine. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification can influence the compound’s physical and chemical properties, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione typically involves the deuteration of theobromine. The process begins with theobromine as the starting material, which undergoes a series of reactions to replace hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated reagents and ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium atoms and prevent contamination with non-deuterated species.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated derivatives.
Reduction: Reduction reactions can convert the compound into different deuterated forms.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum deuteride. Reaction conditions are typically mild to moderate temperatures and pressures to preserve the deuterium atoms.
Major Products Formed
The major products formed from these reactions are various deuterated derivatives of the original compound, which can be used for further research and applications.
Aplicaciones Científicas De Investigación
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new materials and compounds with enhanced properties due to the presence of deuterium.
Mecanismo De Acción
The mechanism of action of 3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets and pathways similar to those of theobromine. The presence of deuterium can alter the compound’s binding affinity and metabolic stability, leading to differences in its biological effects. The compound may interact with adenosine receptors, phosphodiesterases, and other enzymes involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: The non-deuterated form of the compound, commonly found in cocoa and chocolate.
Caffeine: A structurally similar compound with additional methyl groups, known for its stimulant effects.
Theophylline: Another methylxanthine derivative with bronchodilator properties.
Uniqueness
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3,7-bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3-5H,1-2H3,(H,9,12,13)/i1D3,2D3 |
Clave InChI |
QLGDDVAGJMVLJM-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=NC2C1C(=O)NC(=O)N2C([2H])([2H])[2H] |
SMILES canónico |
CN1C=NC2C1C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12352232.png)

![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)
![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)

![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)

![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
